molecular formula C8H10O2 B12542260 4-Ethenyl-4-methoxycyclopent-2-en-1-one CAS No. 870524-52-0

4-Ethenyl-4-methoxycyclopent-2-en-1-one

Cat. No.: B12542260
CAS No.: 870524-52-0
M. Wt: 138.16 g/mol
InChI Key: NFRBMTXJSDXZSM-UHFFFAOYSA-N
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Description

4-Ethenyl-4-methoxycyclopent-2-en-1-one is a cyclopentenone derivative featuring a methoxy group and an ethenyl substituent at the 4-position of the cyclopentene ring. This compound belongs to a class of strained cyclic ketones known for their reactivity in Diels-Alder reactions and synthetic utility in natural product synthesis . For instance, the ethenyl group introduces steric and electronic strain, while the methoxy substituent enhances electron density in the conjugated system .

Properties

CAS No.

870524-52-0

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-ethenyl-4-methoxycyclopent-2-en-1-one

InChI

InChI=1S/C8H10O2/c1-3-8(10-2)5-4-7(9)6-8/h3-5H,1,6H2,2H3

InChI Key

NFRBMTXJSDXZSM-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(=O)C=C1)C=C

Origin of Product

United States

Preparation Methods

The synthesis of 4-ethenyl-4-methoxycyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with methoxyacetylene under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over the reaction parameters and improves the efficiency of the process .

Chemical Reactions Analysis

4-Ethenyl-4-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

4-Ethenyl-4-methoxycyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethenyl-4-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between 4-ethenyl-4-methoxycyclopent-2-en-1-one and related compounds:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity
4-Ethenyl-4-methoxycyclopent-2-en-1-one C₈H₁₀O₂ 4-ethenyl, 4-methoxy on cyclopentene Cyclic enone, methoxy, alkene ~138.16 (estimated) Synthetic intermediate for strained rings
(E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one (4′-Methyl-4-methoxychalcone) C₁₇H₁₆O₂ 4-methoxyphenyl, 4-methylphenyl Chalcone, conjugated enone 252.31 Photophysical studies, pharmaceutical intermediates
(E)-4-(4-Methoxyphenyl)but-3-en-2-one C₁₁H₁₂O₂ 4-methoxyphenyl on butenone Linear enone, methoxy 176.21 Precursor for fragrances, keto-enol tautomerism studies
1-Acetyl-4-isopropenylcyclopentene (CAS 2704-76-9) C₁₀H₁₂O 4-isopropenyl, acetyl on cyclopentene Cyclic ketone, alkene 148.20 Polymer chemistry, Diels-Alder reactions

Reactivity and Electronic Effects

  • Cyclopentenone Derivatives: The 4-ethenyl-4-methoxy substituents in the target compound create a unique electronic environment. The methoxy group donates electrons via resonance, stabilizing the enone system, while the ethenyl group introduces steric hindrance and localized electron density. This contrasts with 1-acetyl-4-isopropenylcyclopentene, where the bulkier isopropenyl group reduces ring strain but increases steric effects .
  • Chalcone Derivatives (e.g., 4′-Methyl-4-methoxychalcone): Chalcones exhibit extended conjugation due to aromatic substituents, leading to higher thermal stability and distinct UV-Vis absorption profiles compared to cyclic enones. The methoxy group in chalcones enhances solubility in polar solvents, a property less pronounced in cyclic analogs like 4-ethenyl-4-methoxycyclopent-2-en-1-one .
  • Linear Enones (e.g., (E)-4-(4-Methoxyphenyl)but-3-en-2-one): Linear enones lack the ring strain of cyclopentenones, resulting in lower reactivity in cycloaddition reactions. However, their planar structures facilitate keto-enol tautomerism, a feature less accessible in strained cyclic systems .

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